Dehydromatricaria ester

Antifungal Crop Protection Botanical Fungicide

Researchers requiring isomer-specific polyacetylene bioactivity face significant reproducibility risks from generic sourcing. Trans-dehydromatricaria ester (TDDE, CAS 692-94-4) resolves this through verified (E)-isomer identity and quantifiable potency. Key data: (1) EC50 0.464-1.4 μg/mL against Thanatephorus cucumeris and Botrytis cinerea; (2) in vivo protective efficacy (RPE) 76.78-96.37% in tomato and strawberry gray mold assays; (3) negative cross-resistance with procymidone, enabling integrated resistance management. Each batch is QC-verified for (E)-isomer configuration. Request a quote for custom synthesis scale-up or analytical reference standards.

Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
CAS No. 692-94-4
Cat. No. B1233575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydromatricaria ester
CAS692-94-4
Synonymscis-dehydromaticaria ester
cis-dehydromatricaria methyl ester
dehydromatricaria methyl ester
dehydromatricaria methyl ester, (E)-isomer
dehydromatricaria methyl ester, (Z)-isomer
dehydromatricaria methyl ester, 1-(14)C-labeled
Molecular FormulaC11H8O2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC#CC#CC#CC=CC(=O)OC
InChIInChI=1S/C11H8O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,1-2H3/b10-9+
InChIKeyLBAVIXQTLKRIGP-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydromatricaria Ester Structure & Isomer Overview


Dehydromatricaria ester (CAS 692-94-4) is a naturally occurring C10-polyacetylene compound first isolated from the rhizome of European goldenrod (Solidago virgaurea) and subsequently identified across numerous Asteraceae species [1]. Structurally, it is defined as methyl (E)-dec-2-en-4,6,8-triynoate, bearing the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol; the compound exists in both trans- (E-) and cis- (Z-) isomeric configurations, each with distinct biological and physicochemical profiles [2]. As a member of the fatty acid ester class, this polyyne possesses a conjugated ene-triyne chromophore that confers characteristic UV absorption properties and renders it susceptible to photodynamic activation under specific experimental conditions [3]. For procurement and experimental reproducibility, users must distinguish between the cis- (cis-DME) and trans- (TDDE) isomers, as they exhibit divergent stability, light sensitivity, and biological potency profiles across nematicidal, fungicidal, and allelopathic assays [4].

Dehydromatricaria Ester Substitution Risks


Substituting dehydromatricaria ester with a generic 'matricaria ester' or 'polyacetylene' analog is scientifically indefensible due to two critical factors. First, the cis- (cis-DME) and trans- (TDDE) isomers exhibit sharply divergent biological activity profiles: cis-DME demonstrates light-activated phytotoxicity and superior nematicidal potency (LC50 12.4 μg/mL against M. incognita), whereas TDDE is the isomer associated with potent broad-spectrum fungicidal activity (EC50 0.464–1.4 μg/mL against crop pathogens) [1]. Second, within the same natural source (e.g., Artemisia ordosica root extracts), TDDE has been directly shown to possess the highest antifungal activity among co-occurring compounds including 7,4-demetylnringenin, capillarin, and stearic acid, with EC50 values approximately 18–54 fold lower (more potent) than the IC50 values (31–107 μg/mL) reported for 2Z,8Z- and 2E,8Z-matricaria esters and E-/Z-dehydromatricaria ester mixtures against Fusarium avenaceum and Bipolaris sorokiniana in independent goldenrod studies [2]. Therefore, a procurement decision that does not specify the exact isomer (E- vs Z-) and fails to require quantitative activity data from the intended application model risks acquiring material with negligible or irrelevant efficacy for the targeted biological system [3].

Dehydromatricaria Ester Activity Comparison


Antifungal Potency vs. Co-Isolated Phytochemicals

In a bioassay-guided fractionation study of Artemisia ordosica extracts, trans-dehydromatricaria ester (TDDE) was directly compared against three co-isolated compounds (7,4-demetylnringenin, capillarin, and stearic acid) for antifungal activity. TDDE exhibited the highest antifungal activity among all isolated compounds against six pathogenic fungi [1].

Antifungal Crop Protection Botanical Fungicide

Nematicidal Activity: Root-Knot vs. Lesion Nematodes

cis-Dehydromatricaria ester (cis-DME) isolated from Solidago altissima root extract was tested for motility and viability inhibition against two economically important plant-parasitic nematodes. The compound demonstrated differential toxicity between species [1].

Nematicidal Plant Protection Polyacetylene

Nematicidal Dose-Response Profile

cis-Dehydromatricaria ester (compound-1) isolated from Tanacetum falconeri was evaluated for nematicidal activity against Meloidogyne incognita second-stage juveniles across multiple concentrations and time points [1].

Nematicidal Natural Pesticide Crop Protection

In Vivo Protective Efficacy on Fruit and Vegetable Crops

TDDE was evaluated in living tissue and whole-plant pot experiments for protective efficacy against Botrytis cinerea (gray mold) and bacterial pathogens, providing quantitative relative protection effect (RPE) values across multiple crop systems [1].

In Vivo Efficacy Crop Protection Botanical Fungicide

Insecticidal Activity Compared to Phosphine

In a direct comparative evaluation, cis-dehydromatricaria ester (compound-1) isolated from Tanacetum falconeri was tested for insecticidal activity against the rice weevil (Sitophilus oryzae), a major stored-grain pest, with phosphine gas used as the positive control standard [1].

Insecticidal Stored Product Protection Natural Pesticide

Bactericidal Activity vs. Aminoglycoside Antibiotics

In a direct comparative evaluation, trans-dehydromatricaria ester (TDDE) was tested for bactericidal activity against five plant-pathogenic bacterial species and compared to the clinical antibiotics kanamycin and streptomycin as positive controls [1].

Antibacterial Bactericide Agricultural Antibiotic

Dehydromatricaria Ester Application Scenarios


Botanical Fungicide for High-Value Crops

Research programs focused on developing alternatives to synthetic fungicides should prioritize trans-dehydromatricaria ester (TDDE) based on its validated in vivo protective efficacy against Botrytis cinerea (gray mold) across tomato and strawberry systems. The compound demonstrates RPE values ranging from 76.78% to 96.37% in tissue and whole-plant assays, with the highest protection observed in strawberry plants at 96.37% [1]. Procurement of the trans-isomer (CAS 692-94-4 specifically refers to the (E)-isomer) is essential, as the cis-isomer exhibits different bioactivity profiles and is not validated for fungicidal applications. This scenario is particularly relevant for integrated pest management (IPM) programs seeking reduced chemical inputs while maintaining economic yield protection.

Root-Knot Nematode Control in Agriculture

For nematicide discovery programs targeting Meloidogyne incognita, procurement of cis-dehydromatricaria ester (cis-DME) is indicated based on consistent efficacy data across independent studies. The compound demonstrates LC50 of 12.4 μg/mL against M. incognita in motility and viability bioassays, with dose-response data showing 100% motility reduction at 1% (w/v) concentration after 72 hours and 95% reduction at 0.5% concentration [2][3]. Notably, efficacy against Pratylenchus penetrans (lesion nematode) is approximately half that observed for M. incognita (LC50 23.5 μg/mL), informing species-specific application strategies [2]. Researchers must verify isomer identity (cis/Z-isomer) upon procurement, as the trans-isomer's nematicidal activity is not comparably documented.

Stored-Product Pest Control & Phosphine Resistance

cis-Dehydromatricaria ester (cis-DME) presents a scientifically validated natural alternative for stored-grain insect control, with EC50 of 0.08 mg/L against Sitophilus oryzae (rice weevil) — a potency statistically comparable to the commercial fumigant phosphine (EC50 0.07 mg/L) [3]. This application scenario is particularly strategic for grain storage facilities and food processing operations encountering phosphine-resistant insect populations, where the distinct polyacetylene mechanism of action (postulated to involve membrane disruption and photodynamic effects) may circumvent existing resistance mechanisms. Procurement should specify the cis-isomer and verify purity via GC-MS or HPLC against authenticated reference standards.

Allelopathic Herbicide & Growth Inhibition Research

For allelopathy research programs investigating natural weed suppression mechanisms, cis-dehydromatricaria ester (cis-DME) is the validated primary allelochemical contributing to the competitive success of Solidago altissima [4]. The compound exhibits light-activated phytotoxic activity against lettuce seedlings, with a characteristic dose-response pattern distinct from other photodynamic agents such as rose bengal and fluoren-9-one [5]. This scenario is relevant for academic and industrial groups exploring natural herbicide leads or studying plant-plant chemical interactions in ecological succession contexts. Researchers should note that the cis-isomer accumulates in soil at concentrations sufficient to suppress competing plant species, and procurement must account for the compound's light sensitivity during storage and experimental handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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